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Compound of Interest

Compound Name: L 743310

Cat. No.: B608431 Get Quote

For Research Use Only. Not for human or veterinary use.

Introduction
L-743310 is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK1)

receptor, the primary receptor for the neuropeptide Substance P. As a quaternised compound,

L-743310 exhibits poor penetration of the blood-brain barrier, a characteristic that makes it a

valuable tool for differentiating between central and peripheral NK1 receptor-mediated effects.

This technical guide provides a comprehensive overview of L-743310, including its mechanism

of action, quantitative pharmacological data, detailed experimental protocols, and relevant

signaling pathways, to support its application in preclinical research.
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Property Value

CAS Number 187724-86-3[1]

Chemical Formula C₃₀H₃₃BrF₆N₄O₂[1]

Molecular Weight 675.51 g/mol [1]

IUPAC Name

4-({[5-(3,5-bis(trifluoromethyl)phenyl)-1-(1H-

indol-3-yl)-3-oxopentan-2-

yl]carbamoyl}amino)-1-methyl-1-

azoniabicyclo[2.2.2]octane;bromide

Synonyms L-743,310

Mechanism of Action
L-743310 functions as a competitive antagonist at the NK1 receptor. By binding to this receptor,

it blocks the binding of the endogenous ligand, Substance P, a neuropeptide involved in a

variety of physiological processes including pain transmission, inflammation, and emesis. The

NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P,

initiates a cascade of intracellular signaling events. L-743310's antagonism of this receptor

effectively inhibits these downstream signals.

Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and in vivo efficacy of L-743310

from published studies.

Table 1: In Vitro Receptor Binding Affinity of L-743310[2]
Receptor Species Receptor Type Kᵢ (nM)

Human Cloned NK1 0.06

Ferret NK1 0.1

Rodent NK1 17
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Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ

value indicates a higher binding affinity.

Table 2: In Vivo Efficacy of L-743310[2]
Animal Model Assay ID₅₀

Guinea Pig

Inhibition of plasma protein

extravasation in the

esophagus evoked by

resiniferatoxin

2 µg/kg i.v.

ID₅₀ (Inhibitory Dose, 50%): The dose of a drug that causes a 50% inhibition of a specific

biological or biochemical function.

Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol is a general guideline for determining the binding affinity of L-743310 to the NK1

receptor.

1. Membrane Preparation:

Tissues or cells expressing the NK1 receptor are homogenized in a cold lysis buffer (e.g., 50

mM Tris-HCl, pH 7.4, containing protease inhibitors).

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell

membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

The assay is typically performed in a 96-well plate format.

To each well, add:
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A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).

Increasing concentrations of L-743310 (the competitor).

The membrane preparation.

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g.,

60-90 minutes).

To determine non-specific binding, a parallel set of wells should contain a high concentration

of a non-labeled NK1 receptor antagonist.

3. Separation and Detection:

The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber

filter, which traps the membranes.

The filters are washed with ice-cold buffer to remove any unbound radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total

binding.

The data are then analyzed using a non-linear regression analysis to determine the IC₅₀ (the

concentration of L-743310 that inhibits 50% of the specific binding of the radioligand).

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Cisplatin-Induced Emesis in Ferrets
This protocol describes a model to assess the anti-emetic properties of NK1 receptor

antagonists.

1. Animal Preparation:

Male ferrets are fasted overnight with free access to water.
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On the day of the experiment, a baseline observation period is conducted to ensure the

animals are not exhibiting any spontaneous emetic episodes.

2. Drug Administration:

L-743310 or vehicle is administered to the animals. Due to its poor brain penetration, direct

central administration (e.g., intracerebroventricular or intracisternal injection) is required to

assess its central anti-emetic effects. For intravenous administration, a comparison with a

brain-penetrant NK1 antagonist is necessary to delineate central versus peripheral actions.

[2]

After a predetermined pretreatment time, cisplatin (e.g., 10 mg/kg, i.p.) is administered to

induce emesis.

3. Observation:

The animals are observed continuously for a defined period (e.g., 4-6 hours) for the

occurrence of retching and vomiting.

The latency to the first emetic episode, the number of retches, and the number of vomits are

recorded.

4. Data Analysis:

The anti-emetic effect of L-743310 is determined by comparing the emetic responses in the

drug-treated group to the vehicle-treated control group.

Statistical analysis (e.g., Mann-Whitney U test) is used to determine the significance of the

observed differences.

In Situ Brain Perfusion in Rats
This technique is used to assess the brain penetration of compounds like L-743310.

1. Animal Surgery:

A rat is anesthetized, and the common carotid artery on one side is exposed.
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The external carotid artery is cannulated in a retrograde direction, and all of its branches are

ligated.

The common carotid artery is then ligated to prevent systemic circulation from entering the

perfused brain hemisphere.

2. Perfusion:

The perfusion is initiated with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer)

containing a known concentration of L-743310 and a vascular space marker (e.g., [¹⁴C]-

sucrose).

The perfusion is carried out at a constant flow rate for a short duration (e.g., 30-60 seconds).

3. Sample Collection and Analysis:

At the end of the perfusion, the animal is decapitated, and the brain is removed.

The perfused hemisphere is dissected, weighed, and solubilized.

The concentrations of L-743310 and the vascular space marker in the brain tissue and the

perfusate are determined by an appropriate analytical method (e.g., LC-MS/MS for L-743310

and scintillation counting for the radiolabeled marker).

4. Calculation of Brain Uptake:

The brain uptake clearance (Kᵢₙ) is calculated, which represents the rate of transport across

the blood-brain barrier. The low brain penetration of L-743310 would be indicated by a Kᵢₙ

value similar to that of the vascular space marker.[2]

Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a conformational change in the

receptor, leading to the activation of intracellular G proteins, primarily Gαq/11. This triggers a

cascade of downstream signaling events.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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